molecular formula C14H22Cl2N2OS B15310701 N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride

Cat. No.: B15310701
M. Wt: 337.3 g/mol
InChI Key: QXLJEMWDEKORSI-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl ring, an aminomethyl group, and a chlorothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride typically involves multiple steps. One common approach is to start with the cyclohexylamine, which undergoes a reaction with formaldehyde to introduce the aminomethyl group. This intermediate is then reacted with 5-chlorothiophene-2-carboxylic acid to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiophene ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorothiophenyl moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cyclohexyl]-2-(5-bromothiophen-2-yl)propanamide hydrochloride
  • N-[1-(aminomethyl)cyclohexyl]-2-(5-fluorothiophen-2-yl)propanamide hydrochloride

Uniqueness

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride is unique due to the presence of the chlorothiophenyl moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22Cl2N2OS

Molecular Weight

337.3 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C14H21ClN2OS.ClH/c1-10(11-5-6-12(15)19-11)13(18)17-14(9-16)7-3-2-4-8-14;/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,18);1H

InChI Key

QXLJEMWDEKORSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)C(=O)NC2(CCCCC2)CN.Cl

Origin of Product

United States

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